Cas no 178740-32-4 (rel-(8R,8'R)-Dimethyl-(7S,7'R)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan)

rel-(8R,8'R)-Dimethyl-(7S,7'R)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan structure
178740-32-4 structure
Nombre del producto:rel-(8R,8'R)-Dimethyl-(7S,7'R)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan
Número CAS:178740-32-4
MF:C20H20O5
Megavatios:340.3698
CID:2087148

rel-(8R,8'R)-Dimethyl-(7S,7'R)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan Propiedades químicas y físicas

Nombre e identificación

    • rel-(8R,8'R)-dimethyl-(7S,7'R)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan
    • 7'R)-bis(3
    • 8'R)-diMethyl-(7S
    • (2alpha,3alpha,4beta,5alpha)-(-)-5,5'-(Tetrahydro-3,4-dimethyl-2,5-furandiyl)bis-1,3-benzodioxole
    • GALBACIN
    • NSC34395
    • ZUIHONIN A
    • QFUXQRHAJWXPGP-UHFFFAOYSA-N
    • Furan, tetrahydro-3,4-dimethyl-2,5-bis[3,4-(methylenedioxy)phenyl]-, (all-S)-
    • rel-(8R,8'R)-dimethyl-(7S,7'R)-bis(3,4-m
    • 5,5'-(3,4-dimethyltetrahydrofuran-2,5-diyl)bis(1,3-benzodioxole)
    • 5-[5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole
    • 5-[5-(1,3-Benzodioxol-5-yl)-3,4-dimethyltetrahydro-2-furanyl
    • rel-(8R,8'R)-Dimethyl-(7S,7'R)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan
    • Renchi: 1S/C20H20O5/c1-11-12(2)20(14-4-6-16-18(8-14)24-10-22-16)25-19(11)13-3-5-15-17(7-13)23-9-21-15/h3-8,11-12,19-20H,9-10H2,1-2H3
    • Clave inchi: QFUXQRHAJWXPGP-UHFFFAOYSA-N
    • Sonrisas: O1C([H])(C2C([H])=C([H])C3=C(C=2[H])OC([H])([H])O3)C([H])(C([H])([H])[H])C([H])(C([H])([H])[H])C1([H])C1C([H])=C([H])C2=C(C=1[H])OC([H])([H])O2

Atributos calculados

  • Calidad precisa: 340.131074g/mol
  • Carga superficial: 0
  • XLogP3: 4.1
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 5
  • Cuenta de enlace giratorio: 2
  • Masa isotópica única: 340.131074g/mol
  • Masa isotópica única: 340.131074g/mol
  • Superficie del Polo topológico: 46.2Ų
  • Recuento de átomos pesados: 25
  • Complejidad: 443
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 4
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1
  • Peso molecular: 340.4

Propiedades experimentales

  • Color / forma: Powder
  • Denso: 1.258±0.06 g/cm3 (20 ºC 760 Torr),
  • Disolución: Insuluble (1.9E-4 g/L) (25 ºC),

rel-(8R,8'R)-Dimethyl-(7S,7'R)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
ChemScence
CS-0019515-5mg
rel-(8R,8'R)-Dimethyl-(7S,7'R)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan
178740-32-4
5mg
$220.0 2022-04-27
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
R873577-5mg
Rel-(8R,8'R)-dimethyl-(7S,7'R)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan
178740-32-4 ≥98%
5mg
¥613.80 2022-09-28
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3S1541-5 mg
rel-(8R,8'R)-dimethyl-(7S,7'R)-bis(3,4-m
178740-32-4 99.94%
5mg
¥2013.00 2022-04-26
ChemFaces
CFN90655-20mg
rel-(8R,8'R)-dimethyl-(7S,7'R)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan
178740-32-4 >=98%
20mg
$268 2023-09-19
TargetMol Chemicals
T3S1541-20mg
rel-(8R,8'R)-Dimethyl-(7S,7'R)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan
178740-32-4 99.98%
20mg
¥ 1670 2023-09-15
A2B Chem LLC
AE95541-5mg
rel-(8R,8'R)-diMethyl-(7S,7'R)-bis(3,4-Methylenedioxyphenyl)tetrahydro-furan
178740-32-4 99%
5mg
$255.00 2024-04-20
TargetMol Chemicals
T3S1541-5mg
(Iso) (-)-Zuonin A
178740-32-4 99.98%
5mg
¥ 768 2024-07-24
Aaron
AR00AN7L-1mg
rel-(8R,8'R)-dimethyl-(7S,7'R)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan
178740-32-4 95%
1mg
$86.00 2025-02-11
1PlusChem
1P00AMZ9-1mg
rel-(8R,8'R)-diMethyl-(7S,7'R)-bis(3,4-Methylenedioxyphenyl)tetrahydro-furan
178740-32-4 99%
1mg
$135.00 2024-06-18
TargetMol Chemicals
T3S1541-10mg
(Iso) (-)-Zuonin A
178740-32-4 99.98%
10mg
¥ 1130 2024-07-24
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Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:178740-32-4)rel-(8R,8'R)-dimethyl-(7S,7'R)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan
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